![molecular formula C16H19BN2O3 B6310018 5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester CAS No. 2096334-66-4](/img/structure/B6310018.png)
5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester typically involves the reaction of 5-(Pyridin-3-yloxy)pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a base.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Protic Solvents/Bases: Used in protodeboronation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Hydrocarbons: Formed in protodeboronation reactions
Scientific Research Applications
5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester has diverse applications in scientific research:
Organic Synthesis: Widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Material Science: Used in the preparation of advanced materials, including polymers and electronic materials.
Mechanism of Action
The compound exerts its effects primarily through its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-(Pyridin-3-yloxy)pyridine-3-boronic acid pinacol ester is unique due to its specific structure, which imparts distinct reactivity and stability compared to other boronic esters. Its ability to participate in a wide range of coupling reactions makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
3-pyridin-3-yloxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-8-14(11-19-9-12)20-13-6-5-7-18-10-13/h5-11H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMHUXNHXZKIBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.